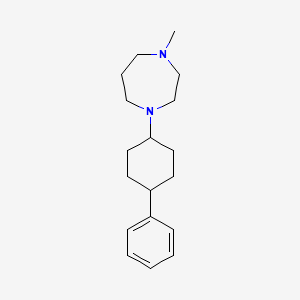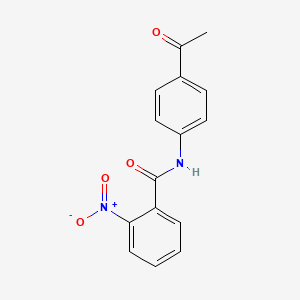![molecular formula C19H22N2O B5780870 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole, also known as TBPM-BIM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole is not yet fully understood. However, studies have shown that this compound may exert its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. For example, 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. Additionally, 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole has been found to improve glucose metabolism and reduce insulin resistance in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole in lab experiments is its high potency and selectivity. This compound exhibits a high level of activity at low concentrations, which makes it an ideal candidate for drug development. However, one of the limitations of using 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole in lab experiments is its poor solubility in water. This can make it difficult to administer the compound in vivo and can also affect its bioavailability.
Orientations Futures
There are various future directions for the research on 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole in vivo to determine its safety and efficacy. Additionally, the potential use of 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole as a diagnostic tool for certain diseases can also be explored.
Conclusion:
In conclusion, 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral activities. Although its mechanism of action is not yet fully understood, studies have shown that it may exert its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. Further research is needed to explore the potential of 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole as a therapeutic agent and diagnostic tool for various diseases.
Méthodes De Synthèse
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole can be synthesized using different methods. One of the most common methods is the condensation reaction between 2-tert-butylphenol and 1-methyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-9-5-8-12-17(14)22-13-18-20-15-10-6-7-11-16(15)21(18)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTZYESORARIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Tert-butylphenoxy)methyl]-1-methyl-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)


![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)
![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)

